n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclopropylmethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a cyclopropylmethylamine with a tert-butyl ester derivative under controlled conditions to form the desired amide. The reaction conditions often include the use of a base, such as triethylamine, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, such as temperature and pressure, leading to a more efficient and scalable synthesis process .
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
n-(tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.
Uniqueness
n-(Tert-butyl)-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C13H22N2O2 |
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Molecular Weight |
238.33 g/mol |
IUPAC Name |
N-tert-butyl-1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)14-12(17)10-6-11(16)15(8-10)7-9-4-5-9/h9-10H,4-8H2,1-3H3,(H,14,17) |
InChI Key |
JCQJKFAYDOFERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)CC2CC2 |
Origin of Product |
United States |
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